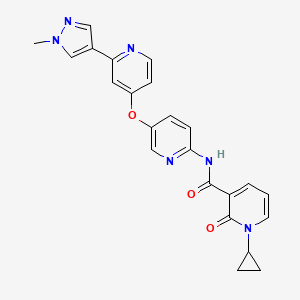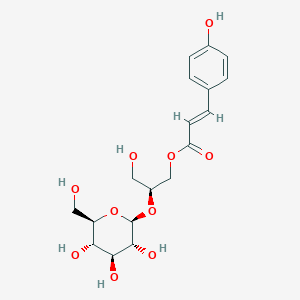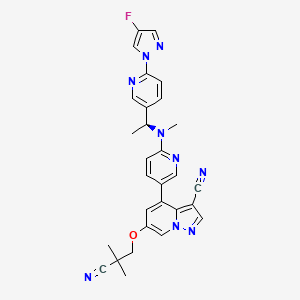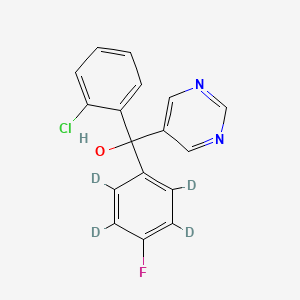
Nuarimol-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nuarimol-d4 is a deuterium-labeled version of Nuarimol, a fungicide used to control fungal diseases in crops. The incorporation of deuterium atoms into the molecular structure of Nuarimol enhances its stability and allows for more precise tracking in scientific studies. This compound is primarily used in research settings to study the pharmacokinetics and metabolic profiles of Nuarimol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nuarimol-d4 involves the incorporation of deuterium atoms into the Nuarimol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents, and the reactions are carried out in large reactors under controlled conditions. The final product is purified using techniques such as chromatography to ensure high purity and deuterium incorporation.
化学反应分析
Types of Reactions
Nuarimol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce reduced forms of the compound.
科学研究应用
Nuarimol-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Nuarimol in biological systems.
Metabolic Studies: Investigating the metabolic pathways and intermediates of Nuarimol.
Environmental Studies: Tracking the fate and transport of Nuarimol in the environment.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
作用机制
Nuarimol-d4 exerts its effects by inhibiting the biosynthesis of sterols in fungal cells. This inhibition disrupts the cell membrane structure and function, leading to the death of the fungal cells. The molecular targets of this compound include enzymes involved in the sterol biosynthesis pathway, such as lanosterol 14α-demethylase.
相似化合物的比较
Nuarimol-d4 is similar to other deuterium-labeled compounds used in research. Some similar compounds include:
Fenarimol-d4: Another deuterium-labeled fungicide used in similar research applications.
Tebuconazole-d4: A deuterium-labeled triazole fungicide used for studying pharmacokinetics and metabolism.
Uniqueness
The uniqueness of this compound lies in its specific application for studying the pharmacokinetics and metabolic profiles of Nuarimol. The incorporation of deuterium atoms provides enhanced stability and allows for precise tracking in various research studies.
属性
分子式 |
C17H12ClFN2O |
|---|---|
分子量 |
318.8 g/mol |
IUPAC 名称 |
(2-chlorophenyl)-pyrimidin-5-yl-(2,3,5,6-tetradeuterio-4-fluorophenyl)methanol |
InChI |
InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H/i5D,6D,7D,8D |
InChI 键 |
SAPGTCDSBGMXCD-KDWZCNHSSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=CC=CC=C2Cl)(C3=CN=CN=C3)O)[2H])[2H])F)[2H] |
规范 SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


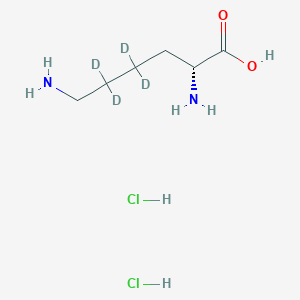
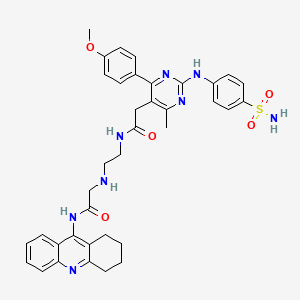
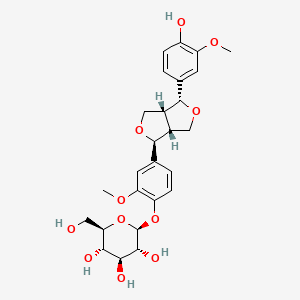

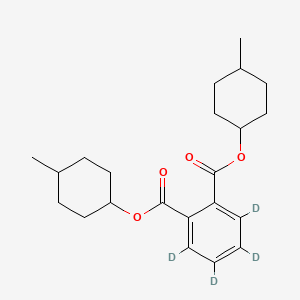
![[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12413842.png)
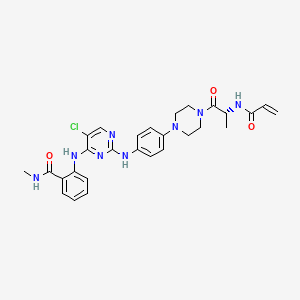
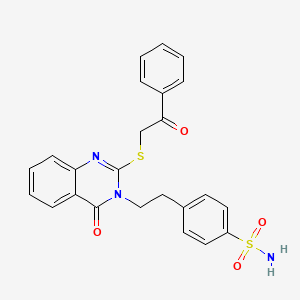
![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
